N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring an imidazo[1,2-c]quinazolin-3-one core. Key structural attributes include:
- Substituents: A (3-nitrophenyl)methylsulfanyl group at position 5 of the quinazolinone ring, introducing electron-withdrawing nitro functionality.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5S/c1-37-20-11-9-17(10-12-20)15-28-24(33)14-23-26(34)31-25(29-23)21-7-2-3-8-22(21)30-27(31)38-16-18-5-4-6-19(13-18)32(35)36/h2-13,23H,14-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAOFOFZEZVUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent, such as thiophenol, under mild conditions.
Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction using a nitrophenyl halide.
Final acylation step: The compound is acylated with acetic anhydride or a similar reagent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-c]quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
Key Observations :
Biological Activity
The compound N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Imidazo[1,2-c]quinazoline core : Known for various biological activities.
- Methoxyphenyl and nitrophenyl substituents : These groups may influence the compound's interaction with biological targets.
- Thioether linkage : Potentially enhances lipophilicity and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with imidazoquinazoline cores exhibit significant anticancer activity. For example, a study demonstrated that derivatives of quinazoline showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity Evaluation
- Compound Tested : Various derivatives of imidazoquinazoline.
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer).
- Results : IC50 values ranged from 10 to 30 µM, indicating moderate to high potency.
Antimicrobial Activity
The presence of both methoxy and nitro groups in the structure suggests potential antimicrobial properties. Research has shown that compounds with similar substitutions exhibit activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Nitro Group : Increases electron-withdrawing capacity, potentially enhancing reactivity with biological targets.
- Thioether Linkage : May affect the compound's stability and interaction with enzymes.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of bacterial cell wall synthesis.
Toxicity Studies
Preliminary toxicity studies have indicated that while the compound exhibits promising biological activity, further investigations are necessary to evaluate its safety profile. In vitro assays showed low toxicity at therapeutic concentrations, but long-term studies are required to assess chronic exposure effects.
Q & A
Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound?
The synthesis of complex heterocyclic acetamides typically involves sequential functionalization of core structures (e.g., imidazo[1,2-c]quinazolinone). Key steps include:
- Core preparation : Start with constructing the imidazo[1,2-c]quinazolinone scaffold via cyclization reactions under controlled temperature and solvent conditions.
- Sulfanyl group introduction : Use nucleophilic substitution or thiol-ene reactions to attach the [(3-nitrophenyl)methyl]sulfanyl moiety at the 5-position.
- Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the N-[(4-methoxyphenyl)methyl] group to the core. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways and reduce trial-and-error experimentation .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolves 3D molecular geometry and confirms regioselectivity in functional group attachment (e.g., sulfanyl vs. methoxy positions) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments and validates substitution patterns (e.g., methoxyphenyl vs. nitrophenyl groups).
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts from incomplete reactions .
Q. How can computational tools aid in designing derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases or enzymes) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlate structural features (e.g., nitro group placement) with biological activity data to prioritize synthetic targets.
- Solubility prediction : Tools like COSMO-RS estimate solubility in biological matrices, guiding formulation studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variability in assay conditions or off-target effects. Mitigation strategies include:
- Dose-response profiling : Establish EC50/IC50 values across multiple cell lines or enzymatic assays to confirm target specificity .
- Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence results.
- Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding kinetics alongside cellular proliferation assays) .
Q. What methodologies elucidate the reaction mechanisms of sulfanyl group incorporation in this compound?
Advanced mechanistic studies involve:
- Isotopic labeling : Track sulfur incorporation using 34S-labeled reagents and monitor via mass spectrometry.
- In situ spectroscopy : Raman or IR spectroscopy detects transient intermediates (e.g., thiyl radicals) during sulfanyl group attachment.
- DFT calculations : Model reaction pathways to identify rate-limiting steps and transition states, optimizing catalyst selection .
Q. How can researchers assess the compound’s stability under physiological or extreme conditions?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), and UV light to identify degradation pathways .
- Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition thresholds.
- Long-term storage assays : Monitor stability in buffer solutions (pH 4–9) at 4°C, 25°C, and 40°C to simulate shelf-life conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
